2-Fluoro-4-(pyridin-2-yl)benzoic acid
Description
2-Fluoro-4-(pyridin-2-yl)benzoic acid is a fluorinated aromatic compound featuring a benzoic acid backbone substituted with a fluorine atom at the 2-position and a pyridin-2-yl group at the 4-position. This structure combines the electronic effects of fluorine (electron-withdrawing) with the coordinating ability of the pyridine ring, making it relevant in medicinal chemistry and materials science. The carboxylic acid group enhances solubility in polar solvents and provides a site for further functionalization, such as amide coupling .
Properties
Molecular Formula |
C12H8FNO2 |
|---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
2-fluoro-4-pyridin-2-ylbenzoic acid |
InChI |
InChI=1S/C12H8FNO2/c13-10-7-8(4-5-9(10)12(15)16)11-3-1-2-6-14-11/h1-7H,(H,15,16) |
InChI Key |
MOWSPJZCZURNQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
4-(Pyridin-2-yl)benzoic Acid
- Structure : Lacks the 2-fluoro substituent present in the target compound.
- This analog may exhibit lower metabolic stability compared to the fluorinated derivative .
2-Fluoro-4-(2-hydroxypyridin-4-yl)benzoic Acid
- Structure : Features a hydroxyl group on the pyridine ring.
- Impact : The hydroxyl group introduces hydrogen-bonding capability, which could enhance interactions with biological receptors or alter crystallinity. However, it may also increase susceptibility to oxidation compared to the parent compound .
5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic Acid
- Structure : Pyridine connected via a methoxy linker.
- The fluorine at the 5-position (vs. 2-position) shifts electronic effects spatially .
Functional Group Modifications
2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid
- Structure : Replaces the pyridin-2-yl group with a trifluoromethyl-oxadiazole ring.
- Impact: The oxadiazole introduces a heterocyclic motif with distinct electronic properties (e.g., electron deficiency).
4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic Acid
- Structure : Contains a sulfamoyl group and chlorine substituent.
- Impact : The sulfamoyl group increases acidity (pKa ~1–2) compared to the carboxylic acid (pKa ~4–5), altering ionization under physiological conditions. The chlorine atom provides steric and electronic effects distinct from fluorine .
Linker and Backbone Modifications
trans-4-(2-(Pyridin-2-yl)vinyl)benzoic Acid
- Structure : Incorporates a vinyl spacer between the pyridine and benzoic acid.
- Impact : The extended conjugation via the vinyl group enhances UV absorption (λmax ~300–350 nm) and may improve fluorescence properties. However, the increased flexibility could reduce binding specificity in enzyme inhibition .
2-Fluoro-4-(dioxaborolan-2-yl)benzoic Acid
Physicochemical and Crystallographic Properties
- Crystallinity: 2-Fluoro-4-(pyridin-2-yl)benzoic Acid: No crystallographic data provided in evidence, but analogs like trans-4-(2-(pyridin-2-yl)vinyl)benzoic acid (III) crystallize in the monoclinic space group P21 with unit cell parameters a = 3.89 Å, b = 17.70 Å, c = 8.05 Å, β = 94.40° . 4-Fluoro-2-(1-pyrrolidinyl)benzoic Acid: Pyrrolidine substitution introduces a bulky amine, likely reducing crystal symmetry compared to pyridine-containing analogs .
Solubility :
- Fluorine and pyridine enhance solubility in polar aprotic solvents (e.g., DMSO). Compounds with boronate esters (e.g., ) show higher solubility in THF or ethers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
